

# Spectroscopic Analysis of 3,5-Dimethoxybenzyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethoxybenzyl bromide

Cat. No.: B132307

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This technical guide provides an in-depth overview of the spectroscopic data for **3,5-Dimethoxybenzyl bromide**, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a foundational dataset for its identification and utilization in research and development.

## Spectroscopic Data

The structural elucidation of **3,5-Dimethoxybenzyl bromide** is critically supported by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3,5-Dimethoxybenzyl Bromide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.54	d, J = 2.3 Hz	2H	H-2, H-6
6.39	t, J = 2.3 Hz	1H	H-4
4.39	s	2H	-CH <sub>2</sub> Br
3.79	s	6H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3,5-Dimethoxybenzyl Bromide**

Chemical Shift ( $\delta$ ) ppm	Assignment
160.9	C-3, C-5
140.7	C-1
106.8	C-2, C-6
100.2	C-4
55.4	-OCH <sub>3</sub>
33.8	-CH <sub>2</sub> Br

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy Data

Table 3: ATR-IR Absorption Peaks for **3,5-Dimethoxybenzyl Bromide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2998, 2965, 2838	Medium	C-H stretch (aromatic and aliphatic)
1595	Strong	C=C stretch (aromatic)
1462	Medium	CH <sub>2</sub> bend
1426	Medium	C-H in-plane bend (aromatic)
1300	Strong	C-O stretch (aryl ether)
1154	Strong	C-O stretch (aryl ether)
1066	Strong	C-O stretch (symmetric)
832	Strong	C-H out-of-plane bend
685	Medium	C-Br stretch

## Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of solid organic compounds like **3,5-Dimethoxybenzyl bromide**. Instrument-specific parameters may require optimization.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **3,5-Dimethoxybenzyl bromide** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### 2. Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- $^1\text{H}$  NMR:
  - Acquire the spectrum at room temperature.
  - Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

## Attenuated Total Reflectance (ATR) - IR Spectroscopy

### 1. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **3,5-Dimethoxybenzyl bromide** onto the center of the ATR crystal.

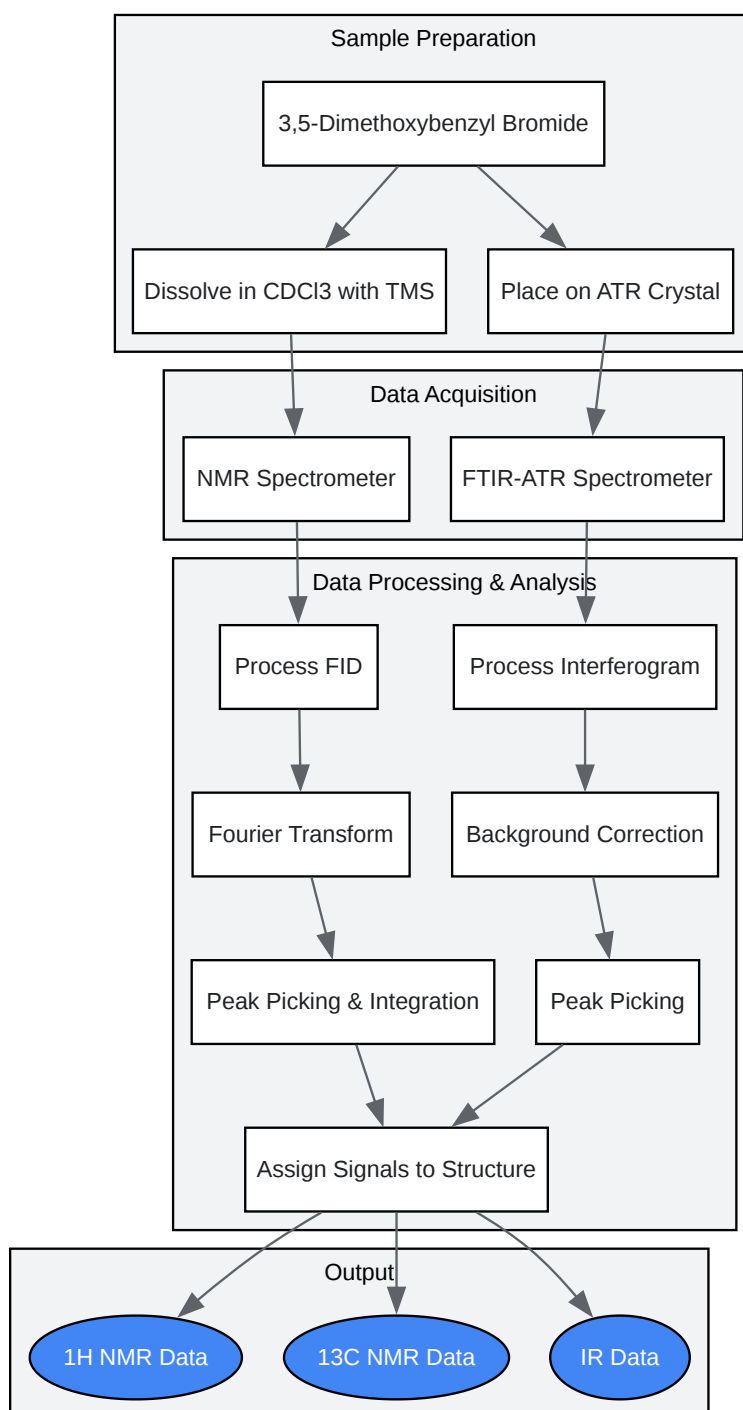
### 2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Record a background spectrum of the clean, empty ATR crystal.
- Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

- Collect the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- A resolution of 4  $\text{cm}^{-1}$  and an accumulation of 16-32 scans are generally sufficient.

## Data Analysis Workflow

The process of acquiring and interpreting spectroscopic data is a systematic workflow. The following diagram illustrates the key stages involved in the analysis of **3,5-Dimethoxybenzyl bromide**.



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